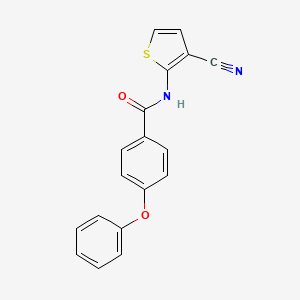

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide

Description

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide is a synthetic compound featuring a thiophene ring substituted with a cyano group at the 3-position, linked via an amide bond to a 4-phenoxybenzamide moiety. The cyanothiophene moiety introduces electron-withdrawing effects, which may enhance metabolic stability and receptor-binding interactions compared to unmodified thiophenes .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c19-12-14-10-11-23-18(14)20-17(21)13-6-8-16(9-7-13)22-15-4-2-1-3-5-15/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJAXBZXFDEACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is to react 2-aminothiophene-3-carbonitrile with 4-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide, differing in heterocyclic cores, substituents, or benzamide modifications:

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous compounds (e.g., XLogP3 of 4.1 for N-(4-methylthiazol-2-yl)-4-phenoxybenzamide ). †Molecular weight inferred from piperazine-benzamide derivatives .

Pharmacological and Functional Comparisons

Thiophene vs. Thiazole Cores

- Thiophene-Based Compounds: The cyanothiophene core in the target compound may offer improved π-π stacking interactions in kinase binding pockets compared to thiazoles.

- Thiazole-Based Compounds: Thiazoles (e.g., N-(4-methylthiazol-2-yl)-4-phenoxybenzamide) exhibit higher polarity, which could improve solubility but reduce blood-brain barrier penetration. The 4-methyl group in may sterically hinder binding to certain receptors.

Substituent Impact on Activity

- Cyanothiophene vs. Fluorobenzamide: N-(3-cyanothiophen-2-yl)-3-fluorobenzamide replaces the 4-phenoxy group with a 3-fluoro substituent, reducing steric bulk but increasing electronegativity. This modification might shift activity toward different targets (e.g., fluorinated analogs often show enhanced CNS penetration).

- Phenoxy Group: The 4-phenoxybenzamide moiety in the target compound and others (e.g., ) introduces hydrophobicity and planar aromaticity, favoring interactions with hydrophobic receptor subpockets.

Piperazine-Linked Benzamides

Compounds like N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide incorporate piperazine linkers, enabling conformational flexibility for opioid receptor binding (e.g., κ-opioid antagonism). These derivatives prioritize receptor selectivity over kinase inhibition, highlighting the role of structural complexity in target specificity.

Biological Activity

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide belongs to a class of compounds that exhibit diverse biological activities. The presence of the thiophene ring and the phenoxy group contributes to its pharmacological properties.

Chemical Structure

- Molecular Formula : CHNOS

- Molecular Weight : 284.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 8 |

The mechanism by which N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide exerts its effects involves the inhibition of key enzymatic pathways in microbial cells. It is proposed that the compound interferes with cell wall synthesis and disrupts membrane integrity, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide. In vitro studies indicate low cytotoxicity against human cell lines, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (μM) |

|---|---|

| HEK293 | >100 |

| MCF7 | >100 |

| A549 | >100 |

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide in various contexts:

- Antituberculosis Activity : In a study involving Mycobacterium tuberculosis, N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide demonstrated comparable efficacy to established antitubercular agents, indicating its potential as a new therapeutic candidate for tuberculosis treatment.

- Anticancer Properties : Research has also explored the compound's effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer types, warranting further investigation into its mechanism and efficacy.

- Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Further studies are needed to elucidate these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.